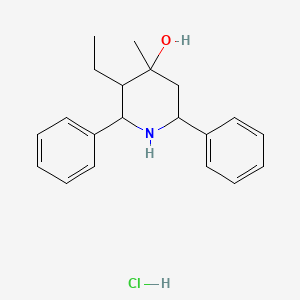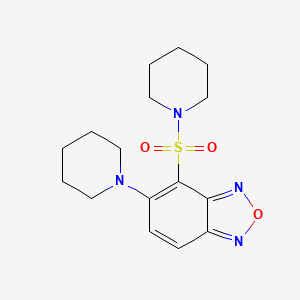![molecular formula C13H10ClN3O B5131284 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5131284.png)
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol acts as a selective inhibitor of cyclin-dependent kinase 5 (CDK5), a protein kinase that plays a crucial role in the development and function of the nervous system. CDK5 is involved in various cellular processes, including neuronal migration, synaptic plasticity, and apoptosis. 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol binds to the ATP-binding site of CDK5 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory properties, and neuroprotective effects. 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has also been shown to inhibit the phosphorylation of tau protein, a protein that is abnormally phosphorylated in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has several advantages for lab experiments, including its high potency and selectivity for CDK5 inhibition. However, 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol, including the development of more potent and selective CDK5 inhibitors, the investigation of the role of CDK5 inhibition in other diseases, and the optimization of the synthesis method for 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves a multistep process that starts with the reaction of 2-chlorobenzaldehyde and ethyl acetoacetate to form 2-(2-chlorophenyl)ethylidene-1,3-dione. This intermediate is then reacted with hydrazine hydrate to form 2-(2-chlorophenyl)hydrazine-1,3-dione. The final step involves the reaction of 2-(2-chlorophenyl)hydrazine-1,3-dione with methyl acetoacetate in the presence of sodium ethoxide to form 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has also been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-8-6-13(18)17-12(15-8)7-11(16-17)9-4-2-3-5-10(9)14/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKICSJPZGZSXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5131208.png)
![2-phenyl-N-{[(1-phenylethyl)amino]carbonyl}acetamide](/img/structure/B5131214.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5131222.png)

![3-{5-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B5131236.png)
![1-methoxy-3-{2-[(4-methylphenyl)thio]ethoxy}benzene](/img/structure/B5131246.png)
![4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5131253.png)
![4-bromo-N'-[(4-tert-butylphenoxy)acetyl]benzohydrazide](/img/structure/B5131261.png)

![methyl 4-({N-ethyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5131290.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5131296.png)
![2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5131298.png)
![2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5131305.png)
